Chemical properties of (2R,5S)-5-Cyclopentyl-2-methylpiperidine
Chemical properties of (2R,5S)-5-Cyclopentyl-2-methylpiperidine
The following technical guide provides an in-depth analysis of (2R,5S)-5-Cyclopentyl-2-methylpiperidine , a specific chiral scaffold utilized in medicinal chemistry, particularly in the development of chemokine receptor antagonists (e.g., CCR2 modulators).[1]
Molecular Architecture, Stereochemical Dynamics, and Synthetic Engineering [1]
Executive Summary & Molecular Identity
(2R,5S)-5-Cyclopentyl-2-methylpiperidine is a disubstituted saturated heterocycle characterized by a piperidine core with a methyl group at the C2 position and a cyclopentyl moiety at the C5 position.[1] The specific (2R,5S) stereochemical configuration defines a cis-relationship between the substituents, dictating a unique conformational lock that is critical for binding affinity in G-protein coupled receptors (GPCRs), specifically CCR2 and CCR5 antagonists.[1]
| Property | Data |
| IUPAC Name | (2R,5S)-5-Cyclopentyl-2-methylpiperidine |
| Molecular Formula | C₁₁H₂₁N |
| Molecular Weight | 167.29 g/mol |
| Chirality | (2R, 5S) [Cis-configuration] |
| Core Scaffold | Piperidine (Azacyclohexane) |
| Key Substituents | C2-Methyl (Hydrophobic anchor), C5-Cyclopentyl (Lipophilic bulk) |
| Primary Application | Chiral intermediate for CCR2/CCR5 antagonists; Neurokinin modulators |
Structural & Stereochemical Analysis[1][3][4]
Configuration and Conformation
The (2R,5S) configuration implies a cis-relationship between the C2-methyl and C5-cyclopentyl groups.[1] In the piperidine chair conformation, the bulky cyclopentyl group drives the equilibrium to place itself in the equatorial position to minimize 1,3-diaxial strain.
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Preferred Conformation: Chair
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C5-Cyclopentyl: Equatorial (Thermodynamically favored)[1]
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Result: This specific cis-conformation (Eq/Ax) creates a distinct 3D vector for the secondary amine (N-H), positioning it for precise hydrogen bonding within receptor pockets, distinct from the trans-diequatorial isomer.[1]
Visualization of Conformational Dynamics
The following diagram illustrates the stereochemical relationship and the preferred chair conformation.
Figure 1: Conformational analysis of the (2R,5S) isomer. The bulky cyclopentyl group dominates the steric landscape, forcing the methyl group into an axial position.
Physicochemical Properties
The lipophilic cyclopentyl group significantly alters the physicochemical profile compared to simple methylpiperidines, enhancing membrane permeability and hydrophobic binding interactions.
| Property | Value (Predicted/Experimental) | Significance |
| LogP (Octanol/Water) | ~3.5 – 3.8 | High lipophilicity; excellent blood-brain barrier (BBB) penetration potential.[1] |
| pKa (Conjugate Acid) | 10.8 – 11.2 | Typical secondary amine; protonated at physiological pH. |
| Boiling Point | ~225°C (at 760 mmHg) | High boiling point due to MW and intermolecular H-bonding.[1] |
| Polar Surface Area (PSA) | 12.03 Ų | Low PSA correlates with high oral bioavailability. |
| Solubility | Low in water; High in DCM, MeOH, DMSO | Requires organic co-solvents for reaction. |
Synthetic Engineering
The synthesis of enantiopure (2R,5S)-5-cyclopentyl-2-methylpiperidine typically proceeds via the hydrogenation of a pyridine precursor, followed by chiral resolution.[1] Direct asymmetric synthesis is challenging; thus, resolution or asymmetric hydrogenation is preferred.
Synthetic Pathway[1]
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Precursor Assembly: Coupling of a cyclopentyl metalloplastic (Grignard/Zincate) with a substituted pyridine.
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Heterogeneous Hydrogenation: Reduction of the pyridine ring. Metal catalysts (PtO₂ or Rh/C) in acidic media favor the cis-isomer via syn-addition of hydrogen.[1]
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Chiral Resolution: Separation of the (2R,5S) and (2S,5R) enantiomers using a chiral acid (e.g., L-Mandelic acid or D-Tartaric acid).[1]
Workflow Diagram
Figure 2: Synthetic route illustrating the transition from an aromatic pyridine precursor to the chiral piperidine scaffold.[1]
Key Protocol: Chiral Resolution (Example)
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Dissolution: Dissolve 10.0 g of racemic cis-5-cyclopentyl-2-methylpiperidine in Ethanol (50 mL).
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Acid Addition: Add 0.5 equivalents of (S)-(+)-Mandelic acid dissolved in hot Ethanol.
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Crystallization: Allow the solution to cool slowly to 4°C over 12 hours. The diastereomeric salt of the (2R,5S) amine typically crystallizes out due to differential solubility.
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Liberation: Treat the filtered salt with 1M NaOH and extract with Dichloromethane (DCM) to yield the free base.
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Validation: Verify enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA + 0.1% DEA).
Functional Reactivity & Applications
Reactivity Profile
As a secondary amine, the N1 position is the primary nucleophilic site.
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N-Alkylation/Acylation: Readily reacts with alkyl halides or acid chlorides.[1] The steric bulk of the C2-methyl group retards reaction rates slightly compared to unsubstituted piperidines, acting as a "steric filter" that improves regioselectivity in complex molecules.
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Oxidation: Susceptible to N-oxidation to form N-oxides, which are often metabolic byproducts.[1]
Medicinal Chemistry Applications
The (2R,5S) scaffold is a "privileged structure" in drug discovery:
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CCR2 Antagonists: The scaffold mimics the hydrophobic domain of chemokine ligands. The C5-cyclopentyl group occupies a deep hydrophobic pocket (Orthosteric site) in the CCR2 receptor, while the amine forms a salt bridge with Glutamate residues (Glu291) [1].[1]
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Neurokinin-1 (NK1) Receptor Antagonists: Used to modulate substance P binding for pain and depression therapies.[1]
References
-
Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 2008.[1] Link
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Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists. Nature, 2016.[3] Link[1]
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Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry, 2008.[1][4] Link
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Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. Journal of Organic Chemistry, 2003.[1] (Illustrates resolution methodologies for 2,5-disubstituted systems). Link
Sources
- 1. eur-lex.europa.eu [eur-lex.europa.eu]
- 2. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. escholarship.org [escholarship.org]
- 4. Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
